5-(Methylsulfonyl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
14080-16-1 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-6-4-7-3-5/h2-4H,1H3 |
InChI Key |
FKACIIOBLKNRPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfonyl Pyrimidine and Analogous Structures
Direct Functionalization Approaches
Direct functionalization strategies aim to introduce the methylsulfonyl group onto a pre-existing pyrimidine (B1678525) ring. These methods can be advantageous by potentially reducing the number of synthetic steps.
The direct introduction of a methylsulfonyl group onto a pyrimidine ring can be achieved through sulfonylation reactions. This typically involves the reaction of a pyrimidine derivative, often a halopyrimidine, with a sulfonylating agent. For instance, the synthesis of 2-(methylsulfonyl)pyrimidine (B77071) derivatives can be accomplished by reacting 2-chloropyrimidine (B141910) precursors with a source of the methylsulfonyl group, such as methylsulfonyl fluoride, in the presence of a base like potassium carbonate under reflux conditions. This method facilitates the nucleophilic substitution of the halogen atom with the methylsulfonyl moiety. While this approach is established for the 2-position, its application to the 5-position of the pyrimidine ring is also a viable synthetic route, depending on the substitution pattern and reactivity of the starting pyrimidine.
A more common and versatile strategy for the synthesis of methylsulfonylpyrimidines involves the oxidation of a corresponding methylthiopyrimidine precursor. This two-step approach first requires the synthesis of the 5-(methylthio)pyrimidine (B78358), which is then oxidized to the desired sulfone. The oxidation of the sulfide (B99878) to the sulfone is a critical step, and various oxidizing agents and conditions have been developed to achieve this transformation efficiently and selectively.
The use of hydrogen peroxide, often in the presence of an acid catalyst such as acetic acid, is a well-known method for the oxidation of sulfides. The reaction proceeds by the electrophilic attack of the activated peroxide on the sulfur atom. The initial oxidation yields the corresponding sulfoxide (B87167), which can then undergo further oxidation to the sulfone upon treatment with an excess of the oxidizing agent or under more forcing conditions. While specific examples for 5-(methylthio)pyrimidine are not extensively detailed in readily available literature, the general applicability of this method to sulfide oxidation suggests its utility. The combination of hydrogen peroxide and acetic acid forms peracetic acid in situ, which is a potent oxidizing agent. However, careful control of reaction conditions, such as temperature and stoichiometry, is necessary to avoid over-oxidation and potential side reactions, as concentrated hydrogen peroxide can be explosive and highly reactive, especially in the presence of metals or dust. noaa.gov
Table 1: General Conditions for Sulfide Oxidation with Hydrogen Peroxide
| Parameter | Condition |
|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |
| Catalyst/Solvent | Acetic Acid (CH₃COOH) |
| Intermediate | Sulfoxide |
| Final Product | Sulfone |
| Key Consideration | Control of temperature and stoichiometry |
m-Chloroperbenzoic acid (m-CPBA) is a widely used and highly effective reagent for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.org It is a commercially available, relatively stable peroxycarboxylic acid that offers good selectivity. commonorganicchemistry.com The oxidation of a methylthiopyrimidine with m-CPBA can be controlled to yield either the methylsulfinylpyrimidine (sulfoxide) or the methylsulfonylpyrimidine (sulfone). Typically, the use of one equivalent of m-CPBA at low temperatures favors the formation of the sulfoxide, while the use of two or more equivalents and/or higher temperatures drives the reaction to completion to form the sulfone. commonorganicchemistry.com Dichloromethane is a common solvent for these reactions. commonorganicchemistry.com The reaction is generally clean and proceeds with high yields, making m-CPBA a preferred reagent for this transformation in many laboratory settings.
Table 2: Oxidation of Sulfides using m-CPBA
| Equivalents of m-CPBA | Predominant Product |
|---|---|
| 1 | Sulfoxide |
| ≥ 2 | Sulfone |
In the context of green chemistry, Oxone, a stable and inexpensive triple salt of potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄), has emerged as an environmentally benign oxidizing agent. nih.govrsc.org It is water-soluble and its use often results in simple workup procedures. nih.govredalyc.org The oxidation of methylthiopyrimidines to their corresponding sulfones can be efficiently carried out using Oxone in a mixed aqueous-organic solvent system, such as water-acetone. google.com This method provides an environmentally friendly alternative to traditional oxidizing agents. The reaction can be controlled by the choice of solvent; for instance, using ethanol (B145695) as the solvent with Oxone tends to yield sulfoxides, whereas in water, the reaction proceeds to the sulfone. rsc.org This solvent-dependent selectivity offers a versatile and catalyst-free approach for the synthesis of both sulfoxides and sulfones. rsc.org
Table 3: Solvent-Dependent Oxidation with Oxone
| Solvent | Predominant Product |
|---|---|
| Ethanol | Sulfoxide |
| Water | Sulfone |
A highly efficient and selective method for the oxidation of sulfides to sulfones involves the use of a catalytic amount of chromium(VI) oxide (CrO₃) with a stoichiometric amount of periodic acid (H₅IO₆) as the terminal oxidant. nih.gov This system has been shown to be effective for a wide range of sulfides, including both electron-rich and electron-deficient substrates. nih.gov The reaction is typically carried out in acetonitrile (B52724) at room temperature and provides excellent yields of the sulfone product. nih.govorganic-chemistry.org For substrates containing other oxidizable functional groups, the reaction can be performed at lower temperatures (-35 °C) in a solvent mixture like ethyl acetate/acetonitrile with a higher catalyst loading to maintain high selectivity. nih.gov This method is advantageous due to its use of commercially available reagents, rapid reaction rates, and high efficiency. organic-chemistry.org
Table 4: Conditions for CrO₃-Catalyzed Sulfide Oxidation
| Parameter | Condition |
|---|---|
| Catalyst | Chromium(VI) oxide (CrO₃) |
| Terminal Oxidant | Periodic Acid (H₅IO₆) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Selectivity | High for sulfone formation |
Oxidative Transformation of Methylthio Pyrimidine Precursors
Multi-Component and Stepwise Synthetic Strategies for the Pyrimidine Core
Stepwise and multicomponent reactions (MCRs) represent the foundational approaches to building the pyrimidine ring. These methods offer versatility and control over the substitution pattern of the final product.
Cyclocondensation is a powerful method for forming the pyrimidine ring. A direct approach involves using a building block, or synthon, that already contains the methylsulfonyl group. For instance, enaminonitriles bearing a sulfonyl group can be reacted with various amino compounds to yield the target pyrimidine core. An example is the reaction of 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile with 5-aminopyrazole derivatives, which produces pyrazolo[1,5-a]pyrimidine (B1248293) structures. researchgate.net While this example uses a phenylsulfonyl group, the principle applies to methylsulfonyl-containing synthons as well.
An alternative and frequently employed strategy involves introducing a precursor to the sulfonyl group during the cyclization, which is then converted to the final functional group in a subsequent step. A common precursor is the methylthio (-SCH₃) group. For example, the key intermediate 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be synthesized and then coupled with an appropriate aniline (B41778) derivative. nih.gov The methylthio group is later oxidized to the desired methylsulfonyl (-SO₂CH₃) group using an oxidizing agent like potassium peroxymonosulfate (Oxone). nih.gov This two-step approach of cyclization followed by oxidation is a robust and widely used method for accessing 5-(methylsulfonyl)pyrimidine analogs. nih.gov
Complex organic syntheses often require the use of protecting groups to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. fiveable.meyoutube.com The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable afterward. youtube.comlibretexts.org
In the synthesis of complex pyrimidine-containing molecules, protection-deprotection strategies are essential. For example, in multi-step syntheses of nucleoside analogues, the hydroxyl groups of the sugar moiety are often protected as ethers (e.g., benzyl, trityl, or silyl (B83357) ethers) or acyl groups to allow for selective modification of the pyrimidine base. nih.gov A convenient method for both the protection of hydroxyl groups as diphenylmethyl (DPM) ethers and their subsequent deprotection using a palladium(II) chloride catalyst has been developed, highlighting the utility of metal-catalyzed strategies in this context. nih.gov
Another advanced strategy involves a "deconstruction-reconstruction" approach, where the pyrimidine ring itself is activated by forming a pyrimidinium salt with an aniline. This salt can then be cleaved to form a vinamidinium salt intermediate, which allows for diversification and the introduction of new functional groups before being recyclized to form a new, substituted pyrimidine. nih.gov This method effectively uses the pyrimidinium salt as a protected and activated form of the pyrimidine core. nih.gov Furthermore, functional groups that are not directly involved in a cyclization reaction but are sensitive to the reaction conditions, such as a nitro group, can be carried through a synthetic sequence and later transformed (e.g., reduced to an amine), acting as a masked form of the desired functionality. nih.gov
| Protecting Group | Typical Substrate | Protection Reagent | Deprotection Condition |
| Diphenylmethyl (DPM) | Alcohols (in nucleosides) | Diphenylmethanol, PdCl₂ | H₂, PdCl₂ in a different solvent |
| tert-Butyloxycarbonyl (Boc) | Amines | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |
| Benzyl (Bn) | Alcohols | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |
| Pyrimidinium Salt | Pyrimidine Ring | Aniline, Tf₂O | Nucleophilic cleavage |
This table provides examples of protecting groups and their applications in the synthesis of complex molecules, including pyrimidine derivatives.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.orgacs.org Several MCRs are available for constructing the pyrimidine core.
The Biginelli reaction is a classic three-component reaction that combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tandfonline.comnih.gov This method is notable for its operational simplicity and has been adapted for the synthesis of a wide range of pyrimidine analogs.
More recent innovations include a regioselective, iridium-catalyzed MCR that synthesizes pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.orgnih.gov Other MCRs for pyrimidine synthesis include a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, as well as various protocols for creating fused pyrimidine systems like pyrano[2,3-d]pyrimidines. rsc.orgorganic-chemistry.org These MCR approaches offer powerful and flexible routes to highly functionalized pyrimidine rings. acs.org
| MCR Name/Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions |
| Biginelli Reaction | Aldehyde | β-Dicarbonyl Compound | Urea or Thiourea | Acid or Lewis Acid |
| Iridium-Catalyzed | Amidine | Alcohol 1 | Alcohol 2 | Iridium Pincer Complex |
| ZnCl₂-Catalyzed | Enamine | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ |
| Pyrano[2,3-d]pyrimidine Synthesis | Barbituric Acid | Aryl Aldehyde | Malononitrile | Base |
This table summarizes key multicomponent reactions used for the construction of the pyrimidine ring.
Modern and Sustainable Synthetic Innovations
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These innovations often involve alternative energy sources or novel catalytic systems to reduce reaction times, energy consumption, and waste generation.
Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. researchgate.net The primary benefits include dramatic reductions in reaction times, improved product yields, and enhanced purity. tandfonline.comrsc.org These advantages stem from the efficient and rapid heating of polar substances by microwave irradiation. tandfonline.com
Many classical pyrimidine syntheses have been successfully adapted to microwave conditions. For example, the Biginelli three-component cyclocondensation can be performed under microwave irradiation, often in solvent-free conditions, to produce pyrimidine derivatives in high yields (65-90%) in a fraction of the time required for conventional heating. tandfonline.com Similarly, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids via a Biginelli-type reaction was shown to be highly efficient under microwave irradiation in a recyclable ionic liquid. nih.gov The use of solid supports like alumina (B75360) as catalysts in microwave-assisted syntheses can further enhance reaction rates and yields, providing an environmentally benign approach by eliminating the need for a solvent. cdnsciencepub.com
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
| Bis-pyrimidine Synthesis | 2.5 hours | 35 minutes | ~10% increase |
| Fused Pyrimidine Synthesis | 4 hours (reflux) | 45 minutes | ~10% increase |
This table illustrates the significant rate enhancement and yield improvements observed in pyrimidine synthesis when using microwave irradiation compared to conventional heating, based on data from comparative studies. nih.gov
Photochemistry offers unique pathways for bond formation that are often inaccessible through thermal methods. A notable innovation is the use of organic photocatalysts to mediate reactions under mild conditions.
A novel method for the synthesis of alkylated pyrimidines involves a photoinduced coupling reaction between sulfonylpyrimidines and saturated heterocycles. acs.org This reaction is mediated by benzophenone (B1666685), an organic molecule that acts as a photocatalyst, and does not require any metal catalysts or reagents. acs.orgfigshare.com In this process, photoexcited benzophenone facilitates the reaction, allowing for the direct introduction of a pyrimidine ring at a non-acidic C(sp³)–H bond. acs.org The reaction proceeds under neutral conditions at ambient temperature, making it a highly attractive and sustainable method for functionalizing pyrimidines. acs.org Other light-induced procedures have also been developed, such as a one-pot synthesis of pyrimidines from vinyl azides, which proceeds through the formation of intermediate 2H-azirines upon irradiation with LED light. rsc.org These methods showcase the growing importance of photochemistry in modern organic synthesis.
Environmentally Conscious Methodologies (e.g., using Dimethyl Carbonate)
The development of environmentally benign synthetic methods is a central focus of modern chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. In the context of synthesizing this compound and its analogs, several green chemistry approaches have been explored, utilizing safer reagents and alternative energy sources to minimize environmental impact. rasayanjournal.co.in These methods include the use of non-toxic reagents like dimethyl carbonate, employing efficient oxidation systems, and leveraging technologies such as microwave irradiation. rsc.orgresearchgate.netnih.gov
One notable green strategy involves the synthesis of 2-(methylsulfonyl)pyrimidine derivatives through a process that includes cyclic condensation followed by oxidation. researchgate.net This approach uses oxone, an environmentally friendly oxidizing agent, in a water-acetone mixture, which is a more benign solvent system compared to many traditional organic solvents. researchgate.net This method provides an efficient and more sustainable route to functionalized 2-(methylsulfonyl)pyrimidines with good yields. researchgate.net
Another example highlights a three-step synthesis for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. This process begins with the cyclocondensation of acetylacetone (B45752) and thiourea, followed by methylation using dimethyl carbonate (DMC), a green methylating agent that serves as a non-toxic substitute for hazardous reagents like dimethyl sulfate (B86663) or methyl halides. researchgate.netresearchgate.net The final step involves oxidation using hydrogen peroxide with sodium tungstate (B81510), offering a cleaner alternative to traditional heavy-metal oxidants. researchgate.net
The principles of green chemistry are broadly applicable to the synthesis of various pyrimidine derivatives. rasayanjournal.co.inresearchgate.net Techniques such as microwave-assisted synthesis have been shown to accelerate reaction times, increase yields, and reduce the need for conventional heating and large solvent volumes. nih.govsemanticscholar.org Similarly, ultrasound-assisted synthesis and solvent-free "grindstone" chemistry techniques represent further advancements in creating more sustainable chemical processes for pyrimidine-based compounds. researchgate.netresearchgate.netscispace.com The use of ionic liquids as recyclable reaction media also presents a greener alternative for synthesizing pyrimidine precursors. ijnc.ir
These methodologies underscore a significant shift towards sustainability in pharmaceutical and chemical manufacturing. By replacing hazardous reagents, minimizing solvent use, and adopting energy-efficient technologies, the synthesis of complex molecules like pyrimidine sulfones can be achieved with a significantly reduced environmental footprint. researchgate.netnih.gov
Research Findings for Analogous Structures
The following tables summarize the results from environmentally conscious synthetic approaches for structures analogous to this compound.
Table 1: Synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine This table details the three-step green synthesis of a pyrimidine sulfone analog.
| Step | Reactants | Reagents | Product | Overall Yield |
| 1 | Acetylacetone, Thiourea | Hydrochloric Acid | 4,6-dimethyl-1-mercaptopyrimidine | |
| 2 | 4,6-dimethyl-1-mercaptopyrimidine | Dimethyl carbonate, Tetrabutylammonium bromide | 4,6-dimethyl-2-methyl thiopyrimidine | |
| 3 | 4,6-dimethyl-2-methyl thiopyrimidine | Hydrogen peroxide, Sodium tungstate, Tetrabutylammonium bromide | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | 75% |
| Data sourced from a convenient and efficient three-step synthesis method. researchgate.net |
Table 2: Comparison of Conventional vs. Microwave Synthesis for Pyrimidine Derivatives This table illustrates the efficiency of microwave-assisted synthesis over conventional heating for the preparation of pyrimidine derivatives from chalcones.
| Method | Reaction Time | Power | Yield |
| Conventional (Reflux) | 4 hours | N/A | Not specified |
| Microwave Synthesis | 7-10 minutes | 210 W | Excellent |
| Data highlights the advantages of microwave irradiation in terms of significantly reduced reaction times. semanticscholar.orgijres.org |
Chemical Reactivity and Mechanistic Investigations of 5 Methylsulfonyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, and 5-(methylsulfonyl)pyrimidine is a prime substrate for this class of reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.
Methylsulfonyl Group as an Activated Leaving Group in Pyrimidine Systems
The methylsulfonyl (–SO2CH3) group is an excellent leaving group in SNAr reactions involving pyrimidine systems. Its efficacy stems from its strong electron-withdrawing capacity, which serves two primary functions. Firstly, it activates the pyrimidine ring towards nucleophilic attack by lowering its electron density. Secondly, the sulfonyl group is a stable anion upon departure, which facilitates the elimination step of the SNAr mechanism.
Research has demonstrated the superior reactivity of sulfonyl-based leaving groups in the pyrimidine series compared to other substituents like halo, methylthio, hydroxy, and amino groups. nih.gov In some instances, the methylsulfonyl group has been strategically employed as a leaving group in the synthesis of complex molecules, such as hyperbranched poly(arylene pyrimidine ether)s, highlighting its utility in polymer chemistry. rsc.org
Reactivity Profile with Diverse Nucleophiles
The activated nature of the this compound system allows for reactions with a wide array of nucleophiles, including amines, thiols, and alkoxides. The specific outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.
This compound readily reacts with various amines and amino-functionalized reagents. These reactions are of significant interest in medicinal chemistry for the synthesis of novel compounds. nih.govorganic-chemistry.org However, the reaction outcome can be complex. For instance, with primary alkylamines like pentylamine or benzylamine, this compound can undergo ring cleavage to yield 2-methylsulfonyl-1,3-dipentyliminopropane or its analogues. rsc.org In contrast, reactions with other amines can lead to the expected SNAr product where the methylsulfonyl group is displaced by the amine.
The reactivity is also dependent on the substitution pattern of the pyrimidine ring. For example, the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines results in the displacement of the methylsulfonyl group, affording 2-amino-5-chloro-4-pyrimidinecarboxylic acid. rsc.org Conversely, the corresponding esters react at the 5-position, indicating a reversal of reactivity. rsc.org
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| This compound | Pentylamine | 2-Methylsulfonyl-1,3-dipentyliminopropane | rsc.org |
| 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid | Aliphatic amines | 2-Amino-5-chloro-4-pyrimidinecarboxylic acid | rsc.org |
The reaction of this compound and its derivatives with thiol-containing biomolecules like cysteine and glutathione (B108866) is of considerable importance, particularly in the context of drug design and chemical biology. The sulfhydryl group of cysteine is a potent nucleophile that can readily displace the methylsulfonyl group in an SNAr reaction, forming a stable thioether linkage.
Studies on related 2-sulfonylpyrimidines have shown that they react rapidly and chemoselectively with cysteine at neutral pH to form S-heteroarylated adducts. nih.govacs.org This reactivity can be finely tuned by modifying the heterocyclic core and the leaving group. nih.gov For instance, mixing 2-methylsulfonylpyrimidine with N-acetylcysteine methylester (NACME) or glutathione (GSH) allows for the extraction of accurate second-order rate constants. nih.govacs.org The reaction is sensitive to pH, being approximately five times faster at pH 7.0 versus 6.5, which is consistent with a higher concentration of the more nucleophilic thiolate anion at the higher pH. acs.org
The reaction with glutathione is particularly relevant from a biological standpoint, as glutathione is a key intracellular antioxidant. The formation of glutathione conjugates can be a detoxification pathway for electrophilic compounds, but can also be indicative of potential reactivity towards cellular nucleophiles like protein cysteine residues.
| Reactant | Nucleophile | Key Observation | Reference |
|---|---|---|---|
| 2-Sulfonylpyrimidines | Cysteine | Rapid and chemoselective formation of stable S-heteroarylated adducts at neutral pH. | nih.govacs.org |
| 2-Methylsulfonylpyrimidine | N-acetylcysteine methylester (NACME) / Glutathione (GSH) | Allows for determination of second-order rate constants; reaction is pH-dependent. | nih.govacs.org |
Alkoxides, being strong bases and good nucleophiles, are also capable of reacting with activated pyrimidine systems. youtube.com In the context of this compound, an alkoxide can displace the methylsulfonyl group to form the corresponding ether. These reactions are analogous to the well-known Williamson ether synthesis. youtube.com While specific studies on this compound with a wide range of alkoxides are not extensively detailed in the provided context, the general principles of SNAr reactions with oxygen nucleophiles apply. nih.gov The reactivity will depend on the strength of the alkoxide as a nucleophile and the reaction conditions employed. Phenoxides, which are weaker bases but still effective nucleophiles, can also participate in such reactions. youtube.com
Electronic and Steric Influences on Reaction Kinetics
The kinetics of SNAr reactions involving this compound and related compounds are significantly influenced by both electronic and steric factors. These factors can affect the rate of nucleophilic attack and the stability of the Meisenheimer intermediate.
Electronic Effects: The presence of electron-withdrawing groups on the pyrimidine ring generally accelerates the reaction by making the ring more electrophilic and by stabilizing the negatively charged Meisenheimer complex. nih.gov For instance, the introduction of an additional electron-withdrawing group, such as a cyano group at the 5-position of a pyrimidine ring, can enhance the electrophilicity of the C6 carbon and facilitate the reaction with nucleophiles. Conversely, electron-donating groups on the pyrimidine ring would be expected to decrease the reaction rate. The nature of the nucleophile also plays a crucial role; more basic or more polarizable nucleophiles generally react faster.
Steric Effects: Steric hindrance can significantly retard the rate of SNAr reactions. rsc.org Bulky substituents on either the pyrimidine ring near the reaction center or on the nucleophile can impede the approach of the nucleophile to the ring, thereby increasing the activation energy of the reaction. For example, a reduction in reaction rate by a factor of 10^5 was observed for N-methylaniline compared to aniline (B41778) in reactions with phenyl 2,4,6-trinitrophenyl ethers, an effect attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. rsc.org
The regioselectivity of SNAr reactions on substituted pyrimidines is also a subject of interest. For instance, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can shift the preference of nucleophilic attack from the C-4 to the C-2 position. wuxiapptec.com This highlights the intricate interplay of electronic effects in directing the outcome of these reactions.
Rearrangement Pathways
Investigations into Dimroth Rearrangement in Substituted Pyrimidines
The Dimroth rearrangement is a well-documented isomerization in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement can be catalyzed by acid, base, heat, or light. nih.gov While direct studies on this compound undergoing a classical Dimroth rearrangement are not extensively detailed in the provided results, the principles of this reaction in similar pyrimidine systems offer valuable insights.
The generally accepted mechanism for the Dimroth rearrangement in pyrimidine derivatives involves several key steps:
Protonation or Initial Attack: The reaction often initiates with the protonation of a ring nitrogen atom, particularly in acidic conditions. nih.govbeilstein-journals.org In the presence of a nucleophile, such as in a basic medium or with amines, the initial step can be the addition of the nucleophile to an electrophilic carbon atom in the pyrimidine ring.
Ring Opening: Following the initial step, the pyrimidine ring undergoes cleavage. This is often facilitated by the presence of electron-withdrawing groups that destabilize the ring and make it more susceptible to nucleophilic attack. nih.gov
Tautomerization and Bond Rotation: The resulting open-chain intermediate can then undergo tautomerization and rotation around its single bonds. wikipedia.orgbeilstein-journals.org
Ring Closure: Finally, a new ring closure occurs to form the rearranged, thermodynamically more stable isomer. beilstein-journals.orgresearchgate.net
For instance, 1,2-dihydro-2-imino-1-methylpyrimidine undergoes a Dimroth rearrangement to 2-methylaminopyrimidine (B1361839) in the presence of a secondary amine like diethylamine. rsc.org Similarly, the synthesis of certain beilstein-journals.orgrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine derivatives proceeds through an initial cyclization followed by a Dimroth rearrangement to yield the final, more stable product. beilstein-journals.org This type of rearrangement has been observed in both acidic and basic media for related heterocyclic systems. researchgate.netnih.gov
Other Intramolecular Rearrangement Mechanisms
Beyond the classical Dimroth rearrangement, other intramolecular rearrangements can be influenced by the substituents on the pyrimidine ring. The electronic properties of the methylsulfonyl group play a significant role in the reactivity of the pyrimidine ring, making it highly electrophilic. nih.govacs.org This enhanced electrophilicity can drive various molecular transformations, although specific, non-Dimroth intramolecular rearrangements for this compound are not explicitly detailed in the provided search results.
Pyrimidine Ring Cleavage Reactions
Amine-Mediated Ring Opening Mechanisms
The pyrimidine ring of this compound is susceptible to cleavage by nucleophiles, particularly primary amines. rsc.org The strong electron-withdrawing effect of the methylsulfonyl group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack.
In a key study, this compound was shown to undergo ring fission when treated with primary alkylamines such as butylamine (B146782), pentylamine, or benzylamine. rsc.org The proposed mechanism for this amine-mediated ring opening is as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine on one of the electron-deficient carbon atoms of the pyrimidine ring.
Ring Opening: This initial attack leads to the opening of the pyrimidine ring, forming an open-chain intermediate.
Further Reaction: In the presence of excess amine, the intermediate can react further. For example, reaction with butylamine yields 1,3-dibutyliminopropane. rsc.org
It is noteworthy that not all amines are effective in promoting this ring cleavage. For instance, aniline, a weaker nucleophile, does not cause ring fission under similar conditions. rsc.org This highlights the importance of the nucleophilicity of the amine in driving the reaction.
| Reactant | Amine | Major Product | Reference |
| This compound | Butylamine | 1,3-Dibutyliminopropane | rsc.org |
| This compound | Pentylamine | 2-Methylsulfonyl-1,3-dipentyliminopropane | rsc.org |
| This compound | Benzylamine | Analog of 2-Methylsulfonyl-1,3-dipentyliminopropane | rsc.org |
| This compound | Hydrazine (B178648) Hydrate | Pyrazole | rsc.org |
Characterization of Ring Cleavage Products
The products resulting from the amine-mediated ring cleavage of this compound have been characterized using various spectroscopic and analytical methods.
When this compound reacts with butylamine, the resulting product is 1,3-dibutyliminopropane . rsc.org This product was identified and shown to exist in an intramolecularly hydrogen-bonded form.
In the case of the reaction with pentylamine, the ring-opened product is 2-methylsulfonyl-1,3-dipentyliminopropane . rsc.org A similar analogue is formed with benzylamine. rsc.org
A different outcome is observed when this compound is treated with hydrazine hydrate. In this case, the pyrimidine ring is cleaved and subsequently re-cyclizes to form pyrazole . rsc.org
The characterization of these products provides crucial evidence for the proposed ring-opening mechanisms and underscores the synthetic versatility of this compound as a precursor to various acyclic and heterocyclic compounds.
Derivatization Strategies and Functionalization of 5 Methylsulfonyl Pyrimidine
Post-Synthetic Modifications of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring of 5-(methylsulfonyl)pyrimidine is a key target for structural modifications to modulate its electronic and steric properties. These modifications are crucial for enhancing biological activity and optimizing pharmacokinetic profiles.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is generally considered electron-deficient, making classical electrophilic aromatic substitution (SEAr) reactions challenging. wikipedia.org The presence of two deactivating nitrogen atoms and the electron-withdrawing methylsulfonyl group further reduces the ring's nucleophilicity. wikipedia.org Consequently, direct electrophilic substitution on the unsubstituted this compound is not a commonly employed strategy.
However, with substituted pyrimidines, electrophilic substitution at the C-5 position is the most favorable, as it is the least electron-deficient position. wikipedia.org Reactions such as nitration, halogenation, and sulfonation have been observed with certain substituted pyrimidines. wikipedia.orgmasterorganicchemistry.comyoutube.com For these reactions to proceed, the pyrimidine ring often requires activation by electron-donating groups or the use of highly reactive electrophiles under forcing conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com The mechanism typically involves the initial attack of the aromatic π-electrons on the electrophile, forming a cationic intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. wikipedia.org
In some instances, Brønsted or Lewis acids are used to activate the pyrimidine ring. For example, the protonation of a ring nitrogen atom can increase the electrophilicity of the pyrimidine system, facilitating reactions with electron-rich arenes in a Friedel-Crafts-type alkylation. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of pyrimidines. libretexts.orgnih.gov These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups. libretexts.orgresearchgate.net The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Suzuki-Miyaura reaction typically couples an organoboron reagent (like a boronic acid or ester) with a halide or triflate. libretexts.org In the context of this compound, a halogenated derivative (e.g., 2-chloro-5-(methylsulfonyl)pyrimidine) would be the typical substrate to couple with an aryl or heteroaryl boronic acid. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov For instance, highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging heterocyclic substrates, including those with basic amino groups that might otherwise inhibit the catalyst. organic-chemistry.org
The versatility of this method allows for the introduction of a wide array of aryl and heteroaryl substituents onto the pyrimidine core, significantly expanding the chemical space for drug discovery and material science applications.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds
| Coupling Partners | Catalyst/Ligand | Product | Application |
| 3-Amino-2-chloropyridine and 2-methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | Synthesis of biaryl compounds organic-chemistry.org |
| Aryl halides and Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂/SPhos or XPhos | Aminomethylated arenes | Synthesis of bioactive molecules nih.gov |
| Hetaryl chlorides and Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂/SPhos or XPhos | Aminomethylated hetarenes | Synthesis of bioactive molecules nih.gov |
| 5-Bromo-4-arylpyrimidine and terminal alkynes | Palladium catalyst | 4-Aryl-5-alkynylpyrimidine | Synthesis of kinase inhibitors nih.gov |
This table is for illustrative purposes and may not directly involve this compound but demonstrates the applicability of the reaction to similar scaffolds.
Functionalization at Pyrimidine Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring are nucleophilic and can be functionalized through various reactions, most notably N-alkylation. ias.ac.in This modification can significantly impact the compound's solubility, lipophilicity, and biological interactions.
N-alkylation is typically achieved by treating the pyrimidine with an alkylating agent, such as an alkyl halide or sulfate (B86663), often in the presence of a base. ias.ac.in The choice of solvent and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrimidines. The use of heterogeneous catalysts, such as ammonium (B1175870) sulfate coated on hydrothermal carbon, has been reported as an efficient and environmentally friendly method for the N-alkylation of pyrimidines. ias.ac.in
In addition to simple alkylation, the pyrimidine nitrogens can participate in the formation of N-sulfonyl derivatives through reaction with sulfonyl chlorides. google.com These reactions are often carried out in the presence of a base like pyridine (B92270) or after silylation of the pyrimidine base to enhance its reactivity. google.com Such derivatizations can alter the electronic properties of the pyrimidine ring and introduce new functionalities for further modification.
Modifications and Interconversions of the Methylsulfonyl Moiety
The methylsulfonyl group is a versatile functional group that can be modified to fine-tune the properties of the parent molecule.
Selective Oxidation and Reduction of the Sulfur Center
The sulfur atom in the methylsulfonyl group exists in its highest oxidation state (+6). Therefore, further oxidation is not possible. However, the selective reduction of the sulfonyl group to a sulfoxide (B87167) or a sulfide (B99878) presents a synthetic challenge. While general methods for the reduction of sulfones exist, achieving selectivity in the presence of other reducible functional groups on the pyrimidine ring can be difficult.
Conversely, the corresponding sulfide (5-(methylthio)pyrimidine) can be selectively oxidized to the sulfoxide and then to the sulfone. This two-step oxidation is a common strategy for the synthesis of this compound and its derivatives. researchgate.net A variety of oxidizing agents can be employed, including hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510) or Amberlyst 15. researchgate.net The reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. researchgate.net
Table 2: Oxidation of Sulfides to Sulfones
| Substrate | Oxidizing Agent/Catalyst | Product | Key Findings |
| 4,6-Dimethyl-2-methylthiopyrimidine | Hydrogen peroxide/Sodium tungstate/Tetrabutylammonium bromide | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | Efficient three-step synthesis from acetylacetone (B45752) and thiourea (B124793). researchgate.net |
| Various sulfides | Hydrogen peroxide/Amberlyst 15 | Corresponding sulfones | Sulfone formation increases with H₂O₂ and temperature. researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | MnOx–CeO₂ composite catalysts | 2,5-Furandicarboxylic acid (FDCA) | Selective oxidation of an aldehyde group in the presence of a hydroxyl group. rsc.org |
| 5-Hydroxymethylfurfural (HMF) | Pt catalysts on TiO₂- and ZrO₂-based supports | 2,5-Furandicarboxylic acid (FDCA) | Quantitative oxidation of HMF with high yields of FDCA. nih.gov |
This table includes examples of selective oxidation that, while not directly on this compound, illustrate the principles of selective oxidation relevant to the synthesis of such compounds.
Alkylation and Other Transformations of the Methyl Group
Direct functionalization of the methyl group in this compound is challenging due to its general lack of reactivity. The protons on the methyl group are not significantly acidic, making deprotonation and subsequent alkylation difficult under standard conditions.
However, in related systems, functionalization of a methyl group attached to a heterocyclic ring can sometimes be achieved. For instance, in the biosynthesis of thymine, a methyl group is transferred to the C-5 position of uracil (B121893) via a multi-step enzymatic process. umich.edu While not a direct alkylation of a pre-existing methyl group, this highlights that C-H functionalization adjacent to a heterocyclic system is mechanistically possible, often involving radical intermediates or enzymatic catalysis.
More synthetically viable approaches to introduce diversity at this position would typically involve starting from a precursor where the methyl group is already functionalized (e.g., a hydroxymethyl or halomethyl group) and then performing the oxidation of the sulfur to the sulfonyl state at a later stage in the synthesis.
Regioselectivity and Site-Selective Functionalization Studies
The functionalization of the this compound core is a critical aspect of its chemistry, allowing for the introduction of various substituents that can modulate its biological and chemical properties. The inherent electronic nature of the pyrimidine ring, coupled with the strong electron-withdrawing effect of the methylsulfonyl group at the C5 position, dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This section explores the factors governing the site-selective functionalization at the C2, C4, and C6 positions of the pyrimidine ring.
Generally, in nucleophilic aromatic substitution reactions of pyrimidines, the C4 and C6 positions are more susceptible to attack than the C2 position. This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during the reaction. However, the presence and nature of other substituents on the pyrimidine ring, as well as the nucleophile itself, can significantly influence the regiochemical outcome.
A notable study on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) provides significant insights into the regioselectivity of nucleophilic substitution. In these studies, the competition between the displacement of the chloro groups at C4/C6 and the methylsulfonyl group at C2 was investigated using various amine nucleophiles. The selectivity of these reactions is highly dependent on the nature of the amine and the reaction conditions.
For instance, with aniline (B41778) and secondary aliphatic amines in the presence of a weak base, there is a selective displacement of the chloride group at the C4 position. researchgate.net Conversely, deprotonated anilines and their carbonyl derivatives tend to displace the sulfone group at the C2 position. researchgate.net Sterically and electronically unbiased primary aliphatic amines also show a preference for displacing the sulfone group at C2. researchgate.net This steric-driven selectivity highlights the intricate balance of electronic and steric factors in determining the reaction site.
The table below summarizes the observed regioselectivity in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines. researchgate.net
| Nucleophile | Base | Predominant Reaction Site |
| Aniline | Weak Base | C4 (Chloride displacement) |
| Secondary Aliphatic Amines | Weak Base | C4 (Chloride displacement) |
| Deprotonated Anilines | - | C2 (Sulfone displacement) |
| Primary Aliphatic Amines | - | C2 (Sulfone displacement) |
These findings underscore the possibility of achieving site-selective functionalization of the this compound scaffold by carefully choosing the nucleophile and reaction conditions. This controlled functionalization is paramount for the rational design and synthesis of derivatives with desired properties.
Synthesis of Fused Pyrimidine Systems from this compound Precursors
The synthesis of fused pyrimidine systems is a significant area of research in medicinal chemistry, as these bicyclic and polycyclic structures are scaffolds for a wide array of biologically active compounds. The this compound core can serve as a versatile precursor for the construction of various fused heterocyclic systems, leveraging the reactivity of the pyrimidine ring and its substituents.
One of the common strategies for constructing fused pyrimidine systems is through cyclocondensation reactions, where a pyrimidine derivative bearing appropriate functional groups reacts with a binucleophilic reagent to form a new ring fused to the pyrimidine core. While direct examples starting from this compound are not extensively documented in readily available literature, the principles can be applied to its derivatives.
An important class of fused pyrimidines are the pyrimido[5,4-d]pyrimidines. The synthesis of novel derivatives of this ring system has been explored for their potential as GPR119 agonists in the treatment of type 2 diabetes. nih.gov The synthetic approach typically involves the construction of a substituted pyrimidine ring followed by the annulation of the second pyrimidine ring.
For example, a synthetic route to pyrimido[5,4-d]pyrimidine (B1612823) derivatives might involve the following general steps:
Synthesis of a suitably functionalized pyrimidine precursor. This could be a 4-amino-5-cyanopyrimidine or a related derivative where the cyano and amino groups can participate in the subsequent cyclization.
Reaction of the pyrimidine precursor with a one-carbon synthon, such as formamide (B127407) or an orthoformate, to construct the second pyrimidine ring.
The following table provides a generalized overview of the synthesis of pyrimido[5,4-d]pyrimidine derivatives, illustrating the types of precursors and reagents that could be involved.
| Precursor | Reagent(s) | Fused System |
| 4-Amino-5-cyanopyrimidine derivative | Formamide | Pyrimido[5,4-d]pyrimidine |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Diamine | Diazino[x,y-z]pyrimidine |
The reactivity of the methylsulfonyl group as a potential leaving group in SNAr reactions, as discussed in the previous section, also opens up avenues for the synthesis of fused systems. Reaction with a binucleophile could potentially lead to an initial substitution at one of the reactive sites, followed by an intramolecular cyclization to form the fused ring. The regioselectivity of the initial attack would be a crucial factor in determining the final fused ring system.
Further research into the reactions of this compound and its derivatives with various binucleophiles is warranted to fully explore its potential as a precursor for a diverse range of fused heterocyclic systems.
Applications in Advanced Organic Synthesis and Material Science
5-(Methylsulfonyl)pyrimidine as a Synthetic Synthon and Building Block
The inherent chemical properties of this compound make it an excellent synthon and building block in organic synthesis. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The electron-withdrawing nature of the methylsulfonyl group, combined with the pyrimidine (B1678525) ring, activates the molecule for various chemical transformations.
Precursors for Novel Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and materials science. researchgate.netsigmaaldrich.com this compound serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. researchgate.netresearchgate.netekb.egnih.govekb.eg Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, leading to the creation of diverse molecular scaffolds. For instance, it can be used to synthesize fused pyrimidine derivatives, which are known to exhibit a range of biological activities. nih.govresearchgate.net The pyrimidine core is a common feature in many biologically active molecules, including drugs and natural products. nih.govgrowingscience.com
The reactivity of the methylsulfonyl group as a leaving group facilitates the construction of complex heterocyclic systems. acs.org This has been demonstrated in the synthesis of various pyrimidine derivatives with potential applications in drug discovery and materials science. researchgate.netgrowingscience.com
Scaffolds for Chemical Library Construction
In modern drug discovery, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new drug candidates. The structural framework of this compound makes it an ideal scaffold for the construction of such libraries. organic-chemistry.org By systematically modifying the pyrimidine ring through various chemical reactions, a multitude of derivatives can be synthesized. organic-chemistry.org
This approach allows for the exploration of a vast chemical space, increasing the probability of discovering compounds with desired biological activities. The ability to readily introduce diversity at different positions of the pyrimidine ring makes this compound a valuable tool for medicinal chemists. organic-chemistry.orgnih.gov
Role in Chemoselective Bioconjugation and Proteomics Methodologies
Bioconjugation, the process of linking molecules to biomolecules such as proteins, has become an indispensable tool in chemical biology and proteomics. This compound and its derivatives have gained prominence as reagents for the chemoselective modification of proteins, particularly at cysteine residues. acs.orgnih.govnih.gov
Reagents for Cysteine Arylation in Proteomics
Cysteine, with its nucleophilic thiol group, is a common target for selective protein modification. researchgate.net Sulfonylpyrimidines have been identified as effective reagents for the arylation of cysteine residues. acs.orgnih.govnih.govresearchgate.net This reaction, known as S-arylation, is characterized by its high chemoselectivity, meaning it specifically targets cysteine over other amino acid residues. acs.orgnih.gov
The reaction proceeds under mild, biocompatible conditions, which is essential for maintaining the structure and function of the protein. acs.orgnih.gov This has led to the development of various sulfonylpyrimidine-based probes for studying protein function and for identifying and quantifying proteins in complex biological samples, a field known as proteomics. acs.orgnih.gov
Design of Electrophilic "Warheads" for Targeted Modification
In the context of drug design, an "electrophilic warhead" is a reactive group within a molecule that forms a covalent bond with its biological target, often a protein. researchgate.netscholaris.canih.gov This covalent interaction can lead to irreversible inhibition of the target, which can be advantageous for certain therapeutic applications.
Derivatives of this compound have been engineered to act as such electrophilic warheads. acs.orgnih.gov The reactivity of the sulfonylpyrimidine moiety can be finely tuned by introducing different substituents on the pyrimidine ring. acs.orgnih.gov This allows for the design of "tunable" warheads with specific reactivity profiles, enabling the selective targeting of particular cysteine residues within a protein. acs.orgnih.govnih.gov This approach is being explored for the development of novel covalent inhibitors for various disease targets. nih.govnih.gov
Contributions to Polymer and Material Science
The applications of this compound extend beyond the realm of biology and medicine into polymer and material science. researchgate.net The pyrimidine unit, when incorporated into polymer chains, can impart unique properties to the resulting materials. rsc.org
For instance, pyrimidine-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The electronic properties of the pyrimidine ring can be modulated through substitution, allowing for the design of materials with specific optical and electronic characteristics. mdpi.com While direct research on the incorporation of this compound into polymers is an emerging area, the known reactivity and properties of this compound suggest its potential as a valuable monomer or additive for creating advanced materials with tailored functionalities.
Monomers in the Synthesis of Hyperbranched Polymers
Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by their highly branched structures, low viscosity, high solubility, and a multitude of terminal functional groups. rsc.orgnih.gov These properties make them desirable for a wide range of applications. The synthesis of HBPs often involves the polymerization of ABₓ-type monomers, where 'A' and 'B' are different reactive functional groups. rsc.orgnih.gov
While direct studies detailing the use of this compound as a monomer in hyperbranched polymer synthesis are not prevalent, the broader class of pyrimidine-containing compounds has been successfully incorporated into hyperbranched polymer frameworks. For instance, novel hyperbranched polyimides containing pyrimidine nuclei have been synthesized, demonstrating good solubility and thermal properties. tandfonline.comresearchgate.net In these syntheses, the pyrimidine ring contributes to the rigidity and polarizability of the polymer backbone. tandfonline.com The general strategies for creating hyperbranched polymers include step-growth polycondensation, self-condensing vinyl polymerization, and ring-opening polymerization. nih.govfrontiersin.org
Methylsulfone as a Cleavable Leaving Group in Polymerization Processes
The methylsulfonyl group (-SO₂CH₃) is an effective leaving group in nucleophilic aromatic substitution reactions, a characteristic that can be exploited in polymerization processes. In the context of pyrimidine chemistry, the methylsulfone group's reactivity is activated by the electron-withdrawing nature of the pyrimidine ring.
Research has demonstrated the use of a methylsulfone group as a leaving group in the synthesis of hyperbranched poly(arylene pyrimidine ether)s. researchgate.netrsc.org Specifically, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) was utilized to create these polymers through nucleophilic substitution polymerization with diphenols. researchgate.netrsc.org This approach highlights the potential for the methylsulfonyl group to be displaced by a nucleophile, facilitating the formation of the polymer chain. This type of polymerization, activated by the pyrimidine core, eliminates the need for a transition metal catalyst. researchgate.net
The reactivity of sulfonyl groups as leaving groups is further underscored by studies on 2-sulfonylpyrimidines, which have been shown to be highly effective in the arylation of cysteine residues in proteins. soton.ac.ukacs.org This reactivity is tunable by altering the substituents on the pyrimidine ring or the nature of the heterocyclic system itself. acs.org
Application as Intermediates in Agrochemical Development
Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, serving as the structural basis for numerous herbicides, fungicides, and insecticides. While specific documentation on this compound as a direct intermediate is limited, the functional groups present suggest its potential utility in the synthesis of more complex, biologically active molecules.
For example, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) is used in the preparation of 2′-pyrimidinecarbonylsulfonanilide derivatives that exhibit potent herbicidal activity. sigmaaldrich.com This demonstrates the role of the methylsulfonylpyrimidine moiety as a key building block. The broader family of triazolopyrimidine compounds, which can be synthesized from pyrimidine precursors, shows a wide range of agrochemical and pharmacological activities. nih.govresearchgate.netnih.gov
The development of novel agrochemicals often involves the synthesis and screening of a large number of derivatives. The pyrimidine scaffold, in general, is a versatile starting point for such endeavors. researchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.org
Spectroscopic and Advanced Analytical Characterization Techniques for 5 Methylsulfonyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-(Methylsulfonyl)pyrimidine. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within the molecule can be unequivocally established.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the methylsulfonyl group.
The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the sulfonyl group. The proton at the C2 position is anticipated to be the most deshielded, appearing at the highest chemical shift, followed by the protons at the C4 and C6 positions. The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm.
Expected ¹H NMR Chemical Shift Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.3 | Singlet |
| H-4, H-6 | ~9.0 | Singlet (or Doublet) |
| CH₃ (sulfonyl) | ~3.2 | Singlet |
| Note: Predicted values are based on the analysis of similar pyrimidine derivatives and known substituent effects. The exact chemical shifts can vary depending on the solvent and experimental conditions. |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically between δ 120 and 170 ppm. The C2, C4, and C6 carbons, being directly bonded to electronegative nitrogen atoms, will appear at higher chemical shifts compared to the C5 carbon. The carbon of the methyl group in the methylsulfonyl substituent will be found in the upfield region of the spectrum.
Expected ¹³C NMR Chemical Shift Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-2 | ~159 |
| C-4, C-6 | ~158 |
| C-5 | ~125 |
| CH₃ (sulfonyl) | ~40 |
| Note: Predicted values are based on the analysis of similar pyrimidine derivatives and known substituent effects. The exact chemical shifts can vary depending on the solvent and experimental conditions. |
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, correlations would be expected between the adjacent protons on the pyrimidine ring (if coupling exists), helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This experiment is crucial for assigning the signals of the pyrimidine ring, for instance, by correlating the signal for the H2 proton to the C2 carbon, and the H4/H6 protons to the C4/C6 carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons and for confirming the placement of substituents. For this compound, an HMBC spectrum would show a correlation between the methyl protons of the sulfonyl group and the C5 carbon of the pyrimidine ring, providing definitive evidence for the substituent's location.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While less critical for a small, rigid molecule like this compound, it could be used to confirm through-space interactions between the methyl protons and nearby protons on the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry provide critical data for its characterization.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In the positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
Expected ESI-MS Data for this compound:
| Ion | Calculated m/z |
| [C₅H₆N₂O₂S + H]⁺ | 159.02 |
| Note: The observed m/z may also include adducts with other cations present in the sample, such as sodium [M+Na]⁺. |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov This technique is essential for confirming the molecular formula of this compound. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the molecular formula C₅H₆N₂O₂S.
Expected HRMS Data for this compound:
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₅H₆N₂O₂S | [M+H]⁺ | 159.0223 |
| Note: The high degree of accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the inherent polarity of some molecules can lead to poor chromatographic performance, such as peak tailing. Derivatization is a chemical modification process employed to enhance the volatility and thermal stability of analytes, thereby improving their separation and detection by GC-MS. Common derivatization methods include alkylation, silylation, and acylation.
For compounds like this compound, which contain polar functional groups, derivatization can be crucial for achieving sharp peaks and reliable quantification. The process involves converting polar groups (e.g., -OH, -NH2) into less polar, more volatile derivatives. For instance, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create more stable and less moisture-sensitive derivatives. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction and prevent the formation of unwanted byproducts.
In the context of pyrimidine derivatives, derivatization can also aid in resolving complex mixtures and improving the sensitivity of the analysis. Automated online derivatization techniques, where the derivatization reaction occurs just before injection into the GC-MS system, can enhance throughput and reproducibility.
| Derivatization Strategy | Reagent Type | Target Functional Groups | Benefits for GC-MS Analysis |
| Silylation | e.g., MTBSTFA, BSTFA | -OH, -NH2, -SH | Increased volatility, improved thermal stability, reduced peak tailing. |
| Alkylation (e.g., Methylation) | e.g., Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) | Active hydrogens | Improved chromatographic peak shape and analyte stability. |
| Acylation | e.g., Pentafluoropropionic anhydride | -OH, -NH2 | Increased volatility, enhanced detectivity in MS. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of organic compounds, including pyrimidine derivatives. It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for confirming the identity and assessing the purity of synthesized compounds.
In the analysis of this compound and its derivatives, LC-MS can provide crucial information. The retention time from the LC separation gives an initial indication of the compound's identity when compared to a reference standard. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the analyte, which directly corresponds to its molecular weight, offering definitive structural confirmation. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
LC-MS is also instrumental in purity analysis by detecting and identifying potential impurities, such as starting materials, byproducts, or degradation products. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater specificity, where a precursor ion is selected and fragmented to produce a characteristic fragmentation pattern, which serves as a molecular fingerprint for positive identification. The development of robust LC-MS methods, including the optimization of mobile phases and chromatographic columns, is essential for achieving accurate and reliable results in the analysis of pyrimidine compounds.
| LC-MS Parameter | Information Provided | Application in Analysis |
| Retention Time | Compound-specific elution time | Initial identification, comparison to standards. |
| Mass-to-Charge Ratio (m/z) | Molecular weight of the analyte | Confirmation of molecular identity. |
| High-Resolution Mass (HRMS) | Precise molecular weight and elemental composition | Unambiguous formula determination. |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern | Structural elucidation and confirmation. |
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum provides a "vibrational fingerprint" that is unique to a specific compound, arising from the absorption of infrared radiation at frequencies corresponding to the vibrations of its chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the methylsulfonyl group. The pyrimidine ring itself has a series of characteristic stretching and bending vibrations. The sulfonyl group (SO₂) in the methylsulfonyl moiety gives rise to strong and distinct stretching vibrations. Generally, the asymmetric and symmetric SO₂ stretching bands appear in specific regions of the IR spectrum, which can help confirm the presence of this functional group. For instance, in sulfonamide derivatives, the SO₂ symmetric stretching bands are often observed between 1130 cm⁻¹ and 1170 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1170 - 1130 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Methyl C-H | Stretch | ~2960 - 2850 |
| Pyrimidine Ring | Ring Stretching | ~1600 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the pyrimidine ring. The presence of the electron-withdrawing methylsulfonyl group can influence the position and intensity of these absorption bands. A study on a pyrimidine derivative reported a λmax at 275 nm.
UV-Vis spectroscopy is also a valuable tool for monitoring reaction kinetics. By observing the change in absorbance at a specific wavelength over time, the rate of a chemical reaction can be determined. This is particularly useful for studying reactions involving this compound, such as its synthesis or degradation, allowing for the optimization of reaction conditions. The technique can also be used for quantitative analysis, where the concentration of the compound in a solution can be determined using a calibration curve based on Beer-Lambert law.
| Parameter | Description | Application |
| λmax | Wavelength of maximum absorbance | Qualitative identification and characterization of electronic structure. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength | Quantitative analysis of concentration. |
| Time-dependent Absorbance | Change in absorbance over time | Monitoring reaction kinetics and stability studies. |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is then used to calculate the empirical formula of the substance. For a new or synthesized compound like this compound, elemental analysis provides crucial evidence for its stoichiometric composition and purity.
The experimentally determined percentages of C, H, N, and S are compared with the theoretical values calculated from the proposed molecular formula (C₅H₆N₂O₂S). A close agreement between the experimental and theoretical values provides strong confirmation of the compound's identity and purity. For example, the analysis of oxazolo[4,5-d]pyrimidine (B6598680) derivatives has been validated using elemental analysis.
| Element | Theoretical % (for C₅H₆N₂O₂S) | Experimental % (Typical) |
| Carbon (C) | 37.97 | Within ±0.4% of theoretical |
| Hydrogen (H) | 3.82 | Within ±0.4% of theoretical |
| Nitrogen (N) | 17.71 | Within ±0.4% of theoretical |
| Sulfur (S) | 20.27 | Within ±0.4% of theoretical |
Chromatographic Methods for Purification and Analytical Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for the analysis of pyrimidine derivatives due to its ability to handle a wide range of polarities and molecular weights.
For the analytical separation of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
HPLC is also a powerful tool for the purification of synthesized compounds. Preparative HPLC, which utilizes larger columns and higher flow rates, can be used to isolate this compound from reaction mixtures in high purity. The purity of the collected fractions can then be assessed using analytical HPLC. The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity.
| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |
| Analytical Reversed-Phase | C8 or C18 silica (B1680970) gel | Water/Buffer and Acetonitrile/Methanol | Purity assessment, quantification, and identification. |
| Preparative Reversed-Phase | C8 or C18 silica gel | Water/Buffer and Acetonitrile/Methanol | Isolation and purification of the target compound. |
| Normal-Phase | Silica | Hexane/Isopropanol | Separation of polar solutes. |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. scispace.com For polymeric derivatives of this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining their thermal behavior and stability. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the thermal transitions of polymers. nih.govhu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de One of the most important properties determined by DSC is the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. specialchem.com This transition corresponds to a step-like change in the heat capacity, which is observed in the DSC thermogram. hu-berlin.deresearchgate.net
The Tg is a critical parameter for polymers containing this compound, as it defines the upper temperature limit for their application in a rigid state and influences properties like processability and mechanical performance. specialchem.com Studies on various pyrimidine-containing polymers have utilized DSC to determine their thermal properties. For instance, in a study of novel pyrimidine derivatives, DSC was used to determine melting temperatures and check the purity of the synthesized compounds. scispace.comresearchgate.net For polymeric systems, distinct glass transitions can indicate the phase behavior of copolymers or blends. researchgate.net
Table 3: Glass Transition Temperatures for Representative Polymers
| Polymer Type | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Polystyrene (PS) | ~100 °C | researchgate.net |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~133 °C | researchgate.net |
| PS-b-PNIPAM Copolymer | 85 °C (PS block), 133 °C (PNIPAM block) | researchgate.net |
| Hypothetical Poly[this compound-co-styrene] | > 100 °C (Expected) | N/A |
This table provides examples of Tg values for known polymers and illustrates how data for a copolymer containing a pyrimidine moiety might be presented. The presence of the rigid pyrimidine ring is expected to result in a relatively high Tg.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability of polymers. The resulting TGA curve plots mass loss versus temperature, from which key parameters can be extracted, such as the onset temperature of decomposition and the temperature of maximum weight loss. youtube.comnsf.gov
For polymers incorporating the this compound unit, TGA provides crucial information about their service temperature range and degradation mechanisms. High thermal stability is often a desirable characteristic for advanced materials. Research on the thermal properties of various pyrimidine derivatives has shown that their stability is highly dependent on their specific chemical structure and substituents. scispace.comresearchgate.net For example, TGA studies on a series of pyrimidine derivatives revealed that decomposition temperatures varied significantly based on the groups attached to the pyrimidine ring. researchgate.net Generally, polymers with aromatic and heterocyclic backbones exhibit enhanced thermal stability. researchgate.net
Table 4: TGA Decomposition Data for Synthesized Pyrimidine Derivatives
| Compound ID | Decomposition Range (°C) | Weight Loss (%) | Residual Weight at 800°C (%) |
|---|---|---|---|
| SDN-1 | 180.5 – 365.2 | 83.3 | 16.7 |
| SDN-2 | 185.6 – 400.1 | 85.2 | 14.8 |
| SDN-3 | 190.8 – 390.5 | 84.1 | 15.9 |
| SDN-4 | 200.1 – 410.8 | 80.5 | 19.5 |
Data adapted from a thermogravimetric study of novel pyrimidine derivatives, showing how thermal stability varies with structure. researchgate.net The data illustrates the type of information obtained from TGA for assessing the thermal stability of compounds containing a pyrimidine core.
Crystallographic Analysis of 5 Methylsulfonyl Pyrimidine and Its Analogues
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is a non-destructive analytical method that provides extensive information about the internal lattice of crystalline materials. carleton.edu This includes the dimensions of the unit cell, bond lengths, bond angles, and details of atomic ordering. carleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern has a reciprocal relationship to the crystal lattice, and its analysis allows for the determination of the crystal structure. carleton.eduyoutube.com
The initial step in solving a crystal structure involves determining the crystal system and space group. The crystal system classifies the crystal based on its axial system, while the space group describes the symmetry elements present in the crystal lattice.
A notable analogue, 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, was found to crystallize in the triclinic system with the space group P1̅ . researchgate.net Another related compound, 2-methylsulfanyl-4-(3-pyridyl)pyrimidine, crystallizes in the monoclinic system with the space group P2₁/c . nih.gov The determination of the space group is crucial as it provides the framework for solving the crystal structure. It is often determined from the systematic absences in the diffraction data and the symmetry of the diffraction pattern. cam.ac.uk
Table 1: Crystal System and Space Group of 5-(Methylsulfonyl)pyrimidine Analogues
| Compound | Crystal System | Space Group |
| 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Triclinic | P1̅ |
| 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine | Monoclinic | P2₁/c |
This table presents the crystal system and space group for analogues of this compound as determined by single-crystal X-ray diffraction.
The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) are determined from the positions of the diffraction spots. The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group.
For 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, the unit cell parameters were determined as a = 7.9415 (16) Å, b = 8.5796 (17) Å, c = 12.756 (3) Å, α = 77.08 (3)°, β = 79.50 (3)°, and γ = 67.83 (3)°. researchgate.net The volume of the unit cell is 779.9 (3) ų, and there are two molecules (Z = 2) in the unit cell. researchgate.net In the case of 2-methylsulfanyl-4-(3-pyridyl)pyrimidine, the unit cell parameters are a = 4.0010 (8) Å, b = 13.713 (3) Å, c = 17.877 (4) Å, and β = 96.35 (3)°, with a unit cell volume of 974.8 (3) ų and four molecules (Z = 4) per unit cell. nih.gov
Table 2: Unit Cell Parameters for this compound Analogues
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 7.9415(16) | 8.5796(17) | 12.756(3) | 77.08(3) | 79.50(3) | 67.83(3) | 779.9(3) | 2 |
| 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine | 4.0010(8) | 13.713(3) | 17.877(4) | 90 | 96.35(3) | 90 | 974.8(3) | 4 |
This interactive table provides the unit cell parameters for analogues of this compound, including the lengths of the cell axes (a, b, c), the angles between them (α, β, γ), the volume of the unit cell (V), and the number of molecules per unit cell (Z).
SC-XRD provides precise measurements of bond lengths and angles, which are essential for understanding the molecular geometry. In the case of 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, the pyrimidine (B1678525) ring adopts an envelope conformation. researchgate.net The S-C bond lengths of the methylsulfonyl groups are reported to be slightly shorter than those in some related structures. researchgate.net
In a study of O-benzenesulfonylated pyrimidines, the bond angles such as O–S–C and S–C–C were determined with high precision. nih.gov For example, in one derivative, the experimentally determined O2–S1–C6, O3–S1–C6, and S1–O3–C4 bond angles were 109.8°, 110.5°, and 124.8°, respectively. nih.gov These experimental values were found to be in good agreement with values calculated using density functional theory (DFT). nih.gov
In 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, the dihedral angle between the mean plane of the pyrimidine ring and the S/C/S plane is 72.4 (3)°. researchgate.net For O-benzenesulfonylated pyrimidines, the sulfonyl group is oriented at significant dihedral angles with respect to both the pyrimidine and benzene (B151609) rings. nih.gov In one analogue, the dihedral angle between the pyrimidine ring and the benzene ring is 82.55 (5)°, with the sulfonyl group oriented at dihedral angles of 59.96(6)° and 52.67 (10)° with respect to the pyrimidine and benzene rings, respectively. nih.gov In another analogue, the dihedral angle between the two aromatic rings is 81.47 (8)°. nih.gov
Supramolecular Interactions in the Crystalline Phase
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These interactions, though weaker than covalent bonds, play a critical role in determining the crystal packing and, consequently, the material's properties.
Hydrogen bonds are among the most important directional intermolecular interactions. While classical N-H···O and O-H···O hydrogen bonds are common, weaker C-H···O interactions can also significantly influence crystal packing.
In the crystal structure of 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, molecules are linked via C–H···O hydrogen bonds, which form a three-dimensional network. researchgate.net Similarly, in the crystal structure of 2-methylsulfanyl-4-(3-pyridyl)pyrimidine, a C—H⋯N interaction links the molecules into chains. nih.gov In O-benzenesulfonylated pyrimidines, molecules are connected into dimers through N–H···O and N–H···N interactions, forming specific ring motifs. nih.gov The pyrimidine moiety can also participate in hydrogen bonding, as seen in the crystal structure of a p53-Y220C DBD complex where the pyrimidine moiety is stabilized by hydrogen bonds with the protein backbone. nih.govacs.org The formation of these hydrogen-bonded networks is a key factor in the supramolecular assembly of these compounds.
Crystal Packing Motifs and Three-Dimensional Structure Formation
The formation of a stable three-dimensional crystal lattice is governed by a complex interplay of intermolecular interactions. In pyrimidine derivatives, including those with methylsulfonyl groups, hydrogen bonds and π-π stacking interactions are primary drivers of the crystal packing.
In analogues such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the crystal structure is characterized by the formation of molecular chains. These chains are formed through π-π interactions between the phenyl and pyrimidine rings of adjacent molecules. cardiff.ac.uk The chains are further interconnected by N—H···N hydrogen bonds, linking the amine and pyrimidine groups of neighboring molecules, which culminates in a robust three-dimensional network. cardiff.ac.uk Non-classical C—H···O hydrogen bonds also contribute to the consolidation of the crystal structure. cardiff.ac.uk
For other pyrimidine analogues, like 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate, hydrogen bonding involving water molecules plays a critical role. nih.gov Strong N—H···O hydrogen bonds link molecules directly, forming chains. These chains are then cross-linked by water molecules through O—H···O and N—H···O hydrogen bonds. nih.gov This intricate network is further stabilized by C—H···π interactions, ultimately leading to a complex three-dimensional supramolecular architecture. nih.gov
In the case of more complex structures like 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, the three-dimensional structure is primarily established through C—H⋯O hydrogen bonds that link the molecules together. researchgate.net
The table below summarizes the key crystallographic data for an analogue of this compound.
Table 1: Crystallographic Data for 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆N₂O₉S₃ |
| Molecular Weight | 404.43 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.9415 (16) |
| b (Å) | 8.5796 (17) |
| c (Å) | 12.756 (3) |
| α (°) | 77.08 (3) |
| β (°) | 79.50 (3) |
| γ (°) | 67.83 (3) |
| Volume (ų) | 779.9 (3) |
| Z | 2 |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.govnih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots show the distribution of internal (d_i) and external (d_e) distances from the surface to the nearest atom nucleus inside and outside the surface, respectively. Each type of interaction has a characteristic appearance on the fingerprint plot, allowing for their clear identification and quantification.
The analysis of various pyrimidine analogues consistently shows that van der Waals interactions and hydrogen bonding are the dominant forces in the crystal packing, as confirmed by the large number of H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions. nih.govnih.gov The electrostatic potential mapped on the Hirshfeld surface can further identify regions with positive (hydrogen-bond donors) and negative (hydrogen-bond acceptors) potentials, providing more insight into the specific sites of interaction. nih.gov
Table 2: Percentage Contribution of Intermolecular Contacts for 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine nih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H⋯N/N⋯H | 40.1 |
| H⋯H | 35.3 |
| H⋯C/C⋯H | 9.5 |
| N⋯C/C⋯N | 9.0 |
| N⋯N | 3.1 |
| C⋯C | 3.0 |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism in pyrimidine derivatives often involves co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice.
Co-crystals can themselves exhibit polymorphism. For example, a binary co-crystal involving the pyrimidine derivative 5-fluorouracil (B62378) was found to exist in two polymorphic forms. rsc.org The difference between these forms arises from subtle variations in the hydrogen-bonding arrangement. rsc.org In one form, the pyridyl rings of a co-former participate in hydrogen bonds with the nitrogen atom at the 3-position of the 5-fluorouracil ring, while in the other form, the interaction is with the nitrogen at the 1-position. rsc.org This leads to the formation of distinct one-dimensional polymeric chains, which are considered supramolecular isomers, resulting in two different crystal packing arrangements and thus, two polymorphs. rsc.org
The formation of different polymorphs can be influenced by crystallization conditions such as the choice of solvent. rsc.org In the case of the 1/1 pterostilbene/picolinic acid cocrystal, two different polymorphs were obtained from different solvents (toluene and methyl ethyl acetone). nih.gov The structural difference between these polymorphs lies in the arrangement of the picolinic acid molecules. In one polymorph, the picolinic acid forms self-assembled dimers through strong N–H···O hydrogen bonds, while in the other, it does not. nih.gov
These studies demonstrate that even minor changes in molecular conformation or intermolecular synthons can lead to the formation of different polymorphic forms. The investigation of polymorphism and co-crystallization is essential for controlling the solid-state properties of pyrimidine-based compounds.
Computational and Theoretical Investigations of 5 Methylsulfonyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations have emerged as an indispensable tool in the study of molecular systems. For 5-(methylsulfonyl)pyrimidine, these methods offer a detailed picture of its electronic landscape and geometric parameters, which are experimentally challenging to obtain.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimizationjchemrev.comresearchgate.netrsc.orgnih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org It has been successfully applied to study various pyrimidine (B1678525) derivatives to understand their geometries and electronic properties. jchemrev.comnih.govechemcom.comscielo.org.mx DFT calculations facilitate the optimization of ground state geometries, leading to the most energetically stable conformation of the molecule. researchgate.net
The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. researchgate.net For pyrimidine derivatives, DFT has been used to calculate the distribution of electrons and the energies of molecular orbitals. jchemrev.comrsc.org These calculations have shown that the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key structural component in many biologically active compounds. irjweb.com The presence of substituents, such as the methylsulfonyl group at the 5-position, significantly influences the electronic distribution within the pyrimidine ring.
Geometry optimization using DFT allows for the determination of bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. researchgate.netarxiv.org For similar heterocyclic compounds, theoretical calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography. jchemrev.com
Basis Set and Functional Selection for Computational Accuracyresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. arxiv.org The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has demonstrated good performance in simulating their properties. researchgate.netechemcom.com
The selection of the basis set is also critical. A basis set is a set of functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p) or def2-TZVP, generally provide more accurate results but at a higher computational cost. arxiv.orgmalayajournal.org The 6-31G* or 6-31G(d,p) basis sets are also commonly used and offer a good balance between accuracy and computational expense for many applications. arxiv.orgnih.govacadpubl.eu The choice of functional and basis set should be carefully considered to ensure the reliability of the computational results. arxiv.org For instance, studies on similar pyrimidine derivatives have employed the B3LYP functional with the 6-311G(d,p) basis set for geometry optimization and electronic structure calculations. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)jchemrev.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. In many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is localized on electron-poor regions. researchgate.net For pyrimidine derivatives, the HOMO and LUMO are typically distributed across the pyrimidine ring and the substituent groups. researchgate.net The energies and distributions of these orbitals can be effectively calculated using DFT. jchemrev.com
Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 5.4 |
| Note: These are illustrative values and the actual values would be obtained from specific DFT calculations. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distributionresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. uni-muenchen.deyoutube.com
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent regions of positive potential, which are favorable for nucleophilic attack. researchgate.net In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. scielo.org.mxresearchgate.net Conversely, the hydrogen atoms and parts of the carbon framework may exhibit positive potential. researchgate.net The MEP map provides a clear and intuitive picture of the molecule's charge landscape. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilityjchemrev.com
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netyoutube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, and bonding and antibonding orbitals. acadpubl.euchemrxiv.org
Table 2: NBO Analysis - Donor-Acceptor Interactions in this compound (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | σ(C2-N3) | 5.2 |
| LP(1) O1 | σ(S-C5) | 2.8 |
| π(C2-N3) | π*(C4-C5) | 18.5 |
| Note: These are illustrative values and the actual values would be obtained from specific NBO calculations. |
Vibrational Frequency Analysis and Spectroscopic Property Predictionjchemrev.com
Theoretical vibrational frequency analysis is a valuable method for predicting and interpreting infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. jchemrev.com
These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups and types of vibrations (e.g., stretching, bending). mdpi.com For pyrimidine derivatives, characteristic vibrational frequencies for the pyrimidine ring modes, as well as the C-H, S=O, and C-S stretching and bending vibrations of the methylsulfonyl group, can be predicted. scielo.org.mxmdpi.com This comparison between theoretical and experimental spectra is crucial for the structural elucidation of newly synthesized compounds. mdpi.com
Prediction of Linear and Nonlinear Optical (NLO) Properties
The search for new materials with significant nonlinear optical (NLO) properties for applications in optoelectronics and photonics has driven computational investigations into organic molecules. nih.govrsc.org Pyrimidine derivatives are of particular interest due to the π-deficient, electron-withdrawing, and aromatic nature of the pyrimidine core, which makes them excellent building blocks for creating "push-pull" molecules with enhanced NLO characteristics. nih.gov Computational quantum mechanical calculations, particularly Density Functional Theory (DFT), have become crucial for predicting the NLO response of new materials before their synthesis, offering significant savings in time and cost. nih.govjournaleras.com
The NLO properties of a molecule are described by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). DFT methods, using hybrid functionals like B3LYP and HSEH1PBE with extensive basis sets such as 6-311+G(d,p), are commonly employed to calculate these parameters. journaleras.com For instance, a computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), a related heterocyclic compound, predicted its first hyperpolarizability (β) to be approximately eight times greater than that of urea (B33335), a standard reference material for NLO properties. journaleras.com This indicates that the molecule possesses considerable NLO activity. journaleras.com
Calculations are typically performed on the optimized molecular geometry. The key NLO parameters derived from these computations include the molecular electronic dipole moment (μ), the mean polarizability (α), and the total first-order hyperpolarizability (β₀). Research on pyrimidine derivatives has shown that the crystalline environment can significantly enhance NLO behavior. nih.govnih.gov An iterative electrostatic embedding method has been used to show that the dipole moment of a pyrimidine derivative can increase by over 20% in a crystalline phase compared to the isolated molecule, leading to superior third-order nonlinear susceptibility (χ³). nih.govnih.gov
Table 1: Example of Predicted NLO Properties for a Pyridine (B92270) Derivative This table illustrates typical data obtained from DFT calculations for NLO properties, using 5-(trifluoromethyl)pyridine-2-thiol as an example.
| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) | Urea (Reference) |
| Dipole Moment (μ) [Debye] | 4.881 | 5.013 | 1.671 D journaleras.com |
| Mean Polarizability (α) [x 10⁻²⁴ esu] | 14.611 | 14.341 | N/A |
| First Hyperpolarizability (β₀) [x 10⁻³² esu] | 318.780 | 308.932 | 0.3728 x 10⁻³⁰ esu journaleras.com |
| Data adapted from a study on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com |
These computational approaches allow for the in silico screening of molecules like this compound to assess their potential as NLO materials, guiding synthetic efforts toward the most promising candidates.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a fundamental tool for understanding the intricate details of chemical reactions. It allows for the mapping of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers, providing insights that are often difficult or impossible to obtain experimentally.
For pyrimidine derivatives, computational methods have been successfully applied to elucidate complex reaction mechanisms. For example, in a novel synthesis of pyrimidine nucleosides, DFT calculations were used to map the entire reaction pathway, which involved a stepwise cyclization. nih.gov This analysis identified three distinct transition states (TS1, TS2, and TS3) corresponding to key steps in the reaction: the initial addition of a nitrogen anion to an isocyanate, a subsequent intramolecular addition to a carbonyl group, and the final ring-closure with the release of a small molecule. nih.gov
The geometry of each transition state is optimized, and frequency calculations are performed to confirm that each structure corresponds to a first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively describing the transformation from reactant to product. While direct computational studies on the reaction mechanisms of this compound are not widely published, experimental work has shown it undergoes reactions such as ring fission with primary alkylamines. rsc.org Computational modeling could be used to map the pathway of this ring-opening, identifying the key transition states and intermediates involved in the cleavage of the pyrimidine ring.
Table 2: Example of Calculated Free Energies for a Pyrimidine Synthesis Reaction This table illustrates the type of energetic data derived from computational reaction modeling.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| TS1 | First transition state | +18.5 |
| TS2 | Second transition state (Rate-limiting) | +26.8 |
| TS3 | Third transition state | +23.1 |
| Product | Final pyrimidine nucleoside | -17.6 |
| Data adapted from a computational study on pyrimidine nucleoside synthesis. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations have become an essential tool for studying the dynamic nature of molecules, providing insights into their conformational flexibility and non-covalent interactions over time. nih.govyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of molecular behavior at an atomic resolution. nih.gov
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility, particularly rotation around the C-S bond connecting the sulfonyl group to the pyrimidine ring, can be analyzed. Simulations can reveal the most stable conformations in different environments, such as in various solvents or when interacting with a biological target like an enzyme. nih.govnih.gov By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. nih.gov
MD simulations are also exceptionally powerful for mapping intermolecular interactions. nih.gov For example, if this compound were being studied as a potential enzyme inhibitor, an MD simulation of the ligand-protein complex could be performed. nih.govmdpi.com The stability of the complex would be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, typically on the nanosecond scale. nih.govmdpi.com A stable RMSD indicates that the ligand remains securely bound in the active site. mdpi.com Furthermore, the simulation can detail the specific intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding, and quantify the percentage of the simulation time that these interactions are maintained. nih.gov
Table 3: Typical Analysis from MD Simulations of a Ligand-Protein Complex This table illustrates the types of data extracted from an MD simulation to analyze intermolecular interactions.
| Interaction Type | Interacting Residues (Protein) | Interaction Persistence (% of Simulation Time) |
| Hydrogen Bond | Glu116 (Backbone Acceptor) | 128% (indicates more than one H-bond on average) |
| Hydrogen Bond | Tyr211 (Backbone Donor) | 25.6% |
| Hydrogen Bond | Asp130 (Side-chain Acceptor) | 17.7% |
| Water Bridges | Multiple | Analyzed separately |
| Hydrophobic | Multiple | Analyzed separately |
| Data adapted from an MD study on an Eg5 inhibitor. nih.gov |
In Silico Prediction of Spectroscopic Data and Comparison with Experimental Results
Computational chemistry allows for the in silico prediction of various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net These theoretical spectra serve as a powerful tool for structure verification and interpretation of experimental data.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These theoretical shifts are then correlated with experimental values. Such comparisons can confirm the proposed structure of a synthesized compound. researchgate.net For complex pyrimidine derivatives, studies have shown excellent correlation between experimental and theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net
It is crucial to consider the molecular environment in these calculations. For instance, computations performed on a molecule in the gas phase may not accurately reproduce a spectrum measured in a solution. researchgate.net Solvent effects can be included in the computational model, often leading to better agreement with experimental data. A study on pyrimidine demonstrated that solvent effects cannot be replicated by simply scaling gas-phase frequencies; for example, the intensity of one C-C/C-N stretching mode was enhanced by over 15 km mol⁻¹ when the solvent (CS₂) was included in the model. researchgate.net
Discrepancies between Computational and Experimental Crystal Structures and Their Origins
While computational methods for crystal structure prediction (CSP) have advanced significantly, discrepancies between theoretically predicted crystal structures and those determined experimentally via X-ray diffraction are common. researchgate.netrsc.org Understanding the origins of these differences is a key area of research in materials science and crystal engineering. researchgate.net
One major source of discrepancy is the limitation of the computational model itself. Most CSP methods rely on lattice energy calculations performed at absolute zero (0 K) using DFT. nih.gov These calculations predict the most stable crystal packing based purely on enthalpy. However, at room temperature, where experiments are conducted, the true stability is governed by the Gibbs free energy, which includes contributions from entropy and temperature. nih.gov A computationally predicted polymorph might have the lowest enthalpy at 0 K, but a different, experimentally observed polymorph could be stabilized by entropic factors at room temperature, making it the thermodynamically stable form under real-world conditions. nih.gov
Polymorphism—the ability of a compound to exist in multiple crystal forms—is another major challenge. nih.gov Computational methods may predict a landscape of several possible crystal structures with very similar energies. nih.gov The specific polymorph that crystallizes in an experiment can be highly sensitive to kinetic factors like solvent, temperature, and cooling rate, which are difficult to model computationally. It is possible for CSP to predict a stable polymorph that has simply not yet been discovered experimentally. nih.gov For thymine, a pyrimidine derivative, computational screening revealed a rich landscape of potential anhydrate polymorphs, guiding experimentalists to find and characterize new forms. nih.gov
Finally, subtle differences in the treatment of intermolecular interactions can lead to incorrect predictions. The precise balance of hydrogen bonds, π-π stacking, and weaker van der Waals forces determines the final crystal packing. researchgate.net In some cases, a predicted structure might feature more seemingly favorable interactions (e.g., strong bidentate hydrogen bonds) and thus have a lower calculated energy, yet the experimental structure adopts a different packing, perhaps due to a complex interplay of many weaker interactions that the model does not perfectly capture. nih.gov These discrepancies highlight the need for a synergistic approach, combining state-of-the-art computational predictions with experimental data to confidently determine and understand crystal structures. rsc.org
Structure Reactivity Relationship Sar Studies of 5 Methylsulfonyl Pyrimidine
Influence of Substituent Electronic Properties on Pyrimidine (B1678525) Reactivity
The electronic properties of substituents on the pyrimidine ring play a critical role in determining its reactivity towards nucleophiles and electrophiles. The inherent electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, is further modulated by the electronic effects of attached functional groups. researchgate.net
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which pull electron density from the carbon atoms. researchgate.net This makes the 2, 4, and 6 positions particularly susceptible to nucleophilic attack. slideshare.net The introduction of a strong electron-withdrawing group (EWG) like the methylsulfonyl (–SO₂CH₃) group further enhances this electron deficiency.
When an EWG is present on the pyrimidine ring, it increases the electrophilicity of the carbon atoms, thereby accelerating the rate of nucleophilic substitution reactions. nih.gov For instance, studies on 2-sulfonylpyrimidines have shown that the presence of EWGs can lead to a significant rate acceleration in reactions with nucleophiles like glutathione (B108866). acs.org This is because the EWG helps to stabilize the negative charge that develops in the Meisenheimer intermediate formed during the reaction. The increased reactivity of pyrimidines bearing EWGs is a key principle exploited in various synthetic and medicinal chemistry applications. scielo.br
The methylsulfonyl group, being a powerful EWG, significantly enhances the reactivity of the pyrimidine ring towards nucleophilic attack, especially at the 2, 4, and 6 positions. This heightened reactivity is crucial for the synthesis of various derivatives and for its application as a covalent warhead in bioconjugation chemistry. acs.org
Table 1: Effect of Electron-Withdrawing Groups on Pyrimidine Reactivity
| Substituent | Position | Effect on Nucleophilic Substitution | Reference |
| Methylsulfonyl (–SO₂CH₃) | 5 | Enhances reactivity at C2, C4, C6 | acs.org |
| Nitro (–NO₂) | Various | Increases reactivity | acs.org |
| Cyano (–CN) | Various | Increases reactivity | nih.gov |
| Halogens (F, Cl, Br, I) | Various | Increases reactivity | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Conversely, the presence of electron-donating groups (EDGs) on the pyrimidine ring generally decreases the rate of nucleophilic substitution reactions. nih.gov EDGs, such as amino (–NH₂) or hydroxyl (–OH) groups, increase the electron density on the pyrimidine ring, making it less electrophilic and therefore less reactive towards nucleophiles. researchgate.net
However, EDGs can facilitate electrophilic substitution reactions, which are otherwise difficult on the electron-deficient pyrimidine ring. researchgate.net These groups can activate the ring towards attack by electrophiles, typically directing the substitution to the C5 position. researchgate.net Theoretical and experimental studies have shown that the introduction of EDGs leads to a red-shift in the absorption spectra of pyrimidine derivatives, indicating an increase in electron density. ijcrt.orgresearchgate.net
Table 2: Effect of Electron-Donating Groups on Pyrimidine Reactivity
| Substituent | Position | Effect on Nucleophilic Substitution | Effect on Electrophilic Substitution | Reference |
| Amino (–NH₂) | Various | Decreases rate | Increases rate at C5 | researchgate.net |
| Hydroxyl (–OH) | Various | Decreases rate | Increases rate at C5 | researchgate.net |
| Alkoxy (–OR) | Various | Decreases rate | Increases rate at C5 | wur.nl |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Impact of Positional Isomerism on Chemical Behavior
The position of a substituent on the pyrimidine ring has a profound impact on the molecule's chemical properties and reactivity. ua.ptnih.gov For instance, substitution at the C5 position of pyrimidines has been shown to have the most significant effect on reactivity in nucleophilic substitution reactions of 2-sulfonylpyrimidines. acs.org
For example, the reactivity of a second substituent will be different if it is positioned at C2, C4, or C6, due to the varying proximity to the nitrogen atoms and the C5-methylsulfonyl group. The stability of isomers can also differ, as seen in a theoretical study of diazines where 1,3-isomers like pyrimidine were found to be more stable than their 1,2-counterparts due to more favorable orbital interactions. acs.org
Effects of Altering the Heterocyclic Ring System on Reactivity Profile
The reactivity of a sulfonyl-substituted heteroaromatic compound is highly dependent on the nature of the heterocyclic ring itself. acs.org Replacing the pyrimidine ring with other heterocyclic systems can dramatically alter the reactivity profile.
For example, replacing the pyrimidine ring with a 1,3,5-triazine (B166579) system drastically increases reactivity towards nucleophiles, to the point where the compound becomes highly susceptible to hydrolysis. acs.org Conversely, replacing the pyrimidine with a 1,4-pyrazine system can completely switch off reactivity. acs.org A quinazoline (B50416) analogue was found to be marginally faster reacting than the corresponding pyrimidine. acs.org
These observations highlight the fundamental importance of the heterocyclic scaffold in modulating reactivity. The number and position of heteroatoms within the ring directly influence the electronic distribution and the stability of reaction intermediates, thereby dictating the rate and feasibility of substitution reactions. wur.nlnih.gov
Table 3: Reactivity of Sulfonyl-Substituted Heterocycles
| Heterocyclic System | Relative Reactivity (Nucleophilic Substitution) | Reference |
| 1,3,5-Triazine | Drastically Increased | acs.org |
| Quinazoline | Marginally Faster | acs.org |
| Pyrimidine | Reference | acs.org |
| 1,4-Pyrazine | Switched Off | acs.org |
| Benzothiazole | More Reactive | acs.org |
| Tetrazole | More Reactive | acs.org |
| 1,3,4-Oxadiazole | More Reactive | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Correlation between Molecular Structure and Leaving Group Ability of the Methylsulfonyl Moiety
The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNA_r) reactions. rsc.orgresearchgate.net Its effectiveness stems from the ability of the sulfonyl group to stabilize the negative charge that develops on it as it departs. This is due to the high electronegativity of the oxygen atoms and the potential for delocalization of the charge.
The leaving group ability of the methylsulfonyl moiety is influenced by the electronic nature of the heterocyclic ring to which it is attached. acs.org An electron-withdrawing ring system will enhance the leaving group ability of the methylsulfonyl group by further stabilizing the transition state and the departing anion. nih.gov
In the context of 2-sulfonylpyrimidines, the sulfonyl group has been shown to be a superior leaving group compared to halides, methylthio, hydroxy, and amino groups, all of which failed to induce observable arylation under the same conditions. acs.org The efficiency of the methylsulfonyl group as a nucleofuge is a key factor in the utility of 5-(methylsulfonyl)pyrimidine and its derivatives in synthesis and bioconjugation.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling and Predictive Studies
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.netontosight.ainih.gov These models utilize molecular descriptors, which are numerical representations of various physicochemical properties of a molecule, to predict the reactivity of new or untested compounds. chemrxiv.org
For pyrimidine derivatives, QSRR models have been developed to predict their activity as inhibitors of various enzymes. researchgate.net These models can provide insights into the structural features that are important for reactivity and can guide the design of new molecules with desired properties. For instance, a QSRR study on 2-arylpyrimidines as PDE4B inhibitors identified key molecular descriptors that correlate with inhibitory activity. researchgate.net
While specific QSRR studies focusing solely on this compound are not extensively documented in the available literature, the principles of QSRR can be applied to this compound and its derivatives. By generating a dataset of related compounds with known reactivities, a predictive model could be built to understand how variations in the substitution pattern on the pyrimidine ring affect the reactivity of the methylsulfonyl group at the C5 position. Such models would be valuable for optimizing the reactivity of these compounds for specific applications, such as in the development of covalent inhibitors or probes.
Q & A
Q. What are the common synthetic routes for 5-(Methylsulfonyl)pyrimidine derivatives, and how are intermediates characterized?
- Methodological Answer : Derivatives of this compound are typically synthesized via multi-step routes involving sulfonylation, halogenation, or nucleophilic substitution. For example, intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) are synthesized using methylsulfonyl chloride as a sulfonylation agent. Characterization employs NMR, IR, and mass spectrometry (e.g., MALDI-TOF/TOF) to confirm purity and structural integrity .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational details. For instance, 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6-trione exhibits an envelope conformation in the pyrimidine ring, with hydrogen bonding (C—H⋯O) stabilizing the 3D lattice. Data collection parameters (e.g., triclinic space group , ) and refinement metrics () are essential for validation .
Q. What are the key intermediates in the synthesis of this compound-based bioactive compounds?
- Methodological Answer : Halogenated intermediates (e.g., 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine, CAS 55329-22-1) are pivotal for further functionalization. These intermediates undergo Suzuki coupling or nucleophilic aromatic substitution to introduce aryl or heteroaryl groups. Purity (>98%) is verified via HPLC and COA documentation .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data for sulfonylated pyrimidines?
- Methodological Answer : Discrepancies in crystal parameters (e.g., conformation of substituents) may arise from sample purity, crystallization solvents, or temperature. Cross-validation using DFT calculations (e.g., bond angles like ) and Hirshfeld surface analysis can resolve ambiguities. For example, density functional theory (DFT) studies on 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine confirmed experimental bond lengths within 0.02 Å accuracy .
Q. What strategies optimize reaction yields in the synthesis of this compound hybrids?
- Methodological Answer : Yield optimization involves tuning reaction parameters:
- Catalysts : Palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura).
- Temperature : Controlled heating (e.g., 80–100°C) to prevent decomposition.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency.
For example, a 69% yield was achieved for 5-((1-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione using reflux conditions in DMF .
Q. How do computational methods like DFT enhance the understanding of this compound reactivity?
- Methodological Answer : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, DFT simulations matched experimental crystal data (, ) and revealed charge distribution at sulfonyl groups, guiding nucleophilic attack sites .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing.
- Kinase inhibition : Fluorescence polarization assays targeting HER2/EGFR kinases (e.g., IC determination).
- Molecular docking : Binding affinity studies with proteins like P-glycoprotein (e.g., docking score < -8.0 kcal/mol indicates strong binding) .
Q. How are spectroscopic techniques applied to resolve structural ambiguities in sulfonylated pyrimidines?
- Methodological Answer :
- -NMR : Chemical shifts (e.g., δ 3.2 ppm for methylsulfonyl protons) confirm substitution patterns.
- IR Spectroscopy : S=O stretches (~1350 cm) validate sulfonyl group presence.
- HRMS : Accurate mass measurements (e.g., 404.43 for CHNOS) confirm molecular formulae .
Tables
Table 1 : Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Example Compound) | Reference |
|---|---|---|
| Space group | ||
| Unit cell dimensions () | , | |
| Bond angle () | C6—C5—C9—O1 = 116.8 | |
| Refinement -factor | 0.060 |
Table 2 : Synthetic Yields Under Varied Conditions
| Reaction Type | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| Sulfonylation | 69 | Reflux in DMF, 24h | |
| Halogenation | 85 | NCS, 0°C, 2h | |
| Cross-coupling | 72 | Pd(PPh), 80°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
